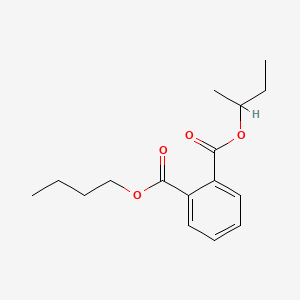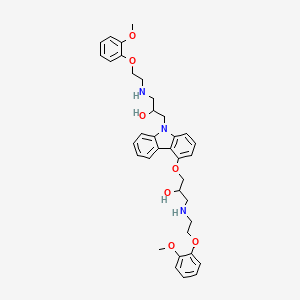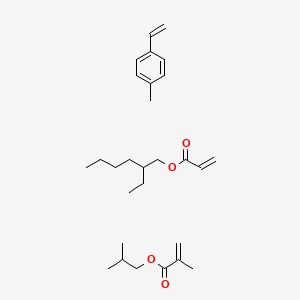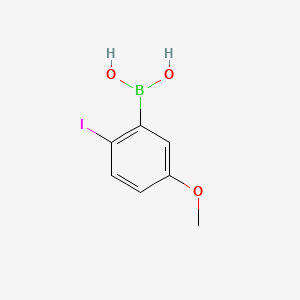
(2-Iodo-5-methoxyphenyl)boronic acid
Descripción general
Descripción
“(2-Iodo-5-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number 89694-50-8 . It is used in research and development . It can be used to promote direct amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Synthesis Analysis
An efficient and versatile synthesis of ortho-iodobiphenylboronic acids via the highly regioselective metal–iodine exchange (MIE) of 2,3-diiodobiphenyls is reported . The site-selectivity is very much controlled by the size of the biphenyl fragment, providing only the terminal arylboronic acid derivatives in excellent site-selectivity .Molecular Structure Analysis
The molecular weight of “(2-Iodo-5-methoxyphenyl)boronic acid” is 277.85 . The molecular formula is C7H8IO3B . The canonical SMILES structure is B(C1=C(C=CC(=C1)OC)I)(O)O .Chemical Reactions Analysis
“(2-Iodo-5-methoxyphenyl)boronic acid” has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been used in the amidation reaction at ambient temperature .Physical And Chemical Properties Analysis
The melting point of “(2-Iodo-5-methoxyphenyl)boronic acid” is 202-207 ℃ . The exact mass is 277.96112 . The compound is not applicable for flash point .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols using aniline as a quencher. These studies are crucial in understanding the photophysical behavior of such compounds (Geethanjali et al., 2015).
Formation of Tetraarylpentaborates : Research involving the reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes has led to the formation of tetraarylpentaborates. These compounds have potential applications in organometallic chemistry and catalysis (Nishihara et al., 2002).
Synthesis of Ortho-Iodobiphenylboronic Acid Derivatives : An efficient method for the synthesis of ortho-iodobiphenylboronic acids has been reported, which shows potential in pharmaceuticals and organic synthesis. These compounds have shown antimicrobial activity and potential as organocatalysts (Al‐Zoubi et al., 2020).
Study of Boron Enolates in Aldol Reactions : Boron enolates, generated from α-iodo ketones and 9-borabicyclo[3.3.1]nonane, have been used to produce aldols with good yields and diastereoselectivities. This research is important in the field of synthetic organic chemistry (Mukaiyama et al., 2003).
Specific Reduction of Fructose in Food Matrices : Boronic acids, including derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, have been explored for their ability to specifically reduce fructose in food matrices. This could have implications in food processing and nutrition (Pietsch & Richter, 2016).
Novel Boronic Acid Protecting Group : A new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showing potential in the field of organic synthesis (Yan et al., 2005).
Fluorescent Chemosensors Development : Boronic acids are being used to develop fluorescent chemosensors for biological active substances, which is crucial in disease prevention and diagnosis (Huang et al., 2012).
BODIPY-Modified Uridines for Nucleic Acid Probes : BODIPY-modified uridines have been prepared using boronic acids and are studied for their potential as fluorescent probes in nucleic acid research (Ehrenschwender & Wagenknecht, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-iodo-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAEIDOJUNIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281736 | |
| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodo-5-methoxyphenyl)boronic acid | |
CAS RN |
89694-50-8 | |
| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-iodo-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




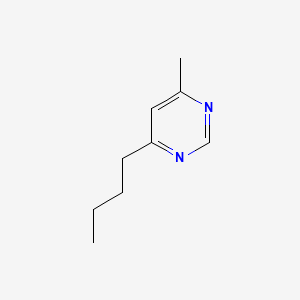
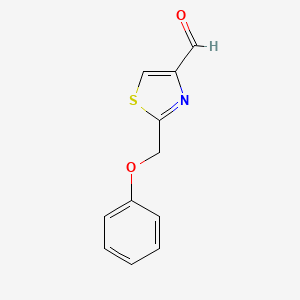
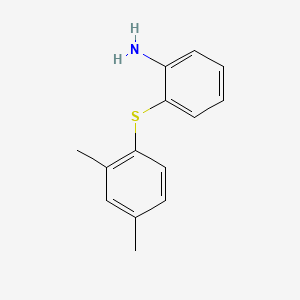
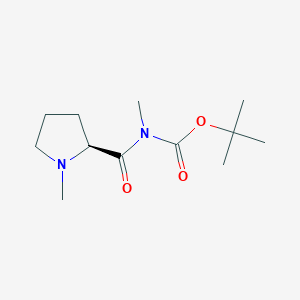
![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
